molecular formula C15H20N6O4 B1666257 Azetirelin CAS No. 95729-65-0

Azetirelin

Cat. No. B1666257
CAS RN: 95729-65-0
M. Wt: 348.36 g/mol
InChI Key: WBGUMUGCONUXFK-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetirelin is a small molecular drug and a novel thyrotropin-releasing hormone (TRH) analogue . It has greater potency and a longer duration of action than TRH . Azetirelin can be metabolized by gut microbiota, which results in the decrease of the drug’s activity .


Synthesis Analysis

Azetirelin can be synthesized from (S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID and (2S)-1-[(2S)-2-Amino-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxamide . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The structure of the TRH-bound TRHR was determined with a modified version of Gq . The overall assembly of the TRH–TRHR–Gq complex adopts a typical arrangement of class A GPCR–G protein complexes, with TRHR forming a canonical seven transmembrane helical domain .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

Azetirelin has the chemical name Nalpha-[(S)-2-Azetidinone-4-carbonyl]-L-histidyl-L-prolinamide dihydrate and the molecular formula C15 H20 N6 O4.2H2 O . Knowledge of the chemistry of each material and its impact on physical properties is essential to understand the effect on its function as a biomaterial .

Scientific Research Applications

Intestinal Absorption and Metabolism

  • Intestinal Absorption Characteristics : Azetirelin, a thyrotropin-releasing hormone (TRH) analogue, exhibits unique intestinal absorption characteristics. Studies in rats using in situ closed loop and in vitro everted sac experiments demonstrated that azetirelin is predominantly transported via passive diffusion, differing from the absorption mechanism of TRH (Sasaki et al., 1995).
  • Effect of Luminal Bacterial Metabolism : The impact of luminal bacterial metabolism on azetirelin's intestinal absorption has been evaluated. It was found that bacterial metabolism influences azetirelin absorption in the distal intestine, suggesting that controlling the luminal pH environment could improve azetirelin's stability against intestinal microorganisms (Sasaki et al., 1997).

Absorption Enhancement Strategies

  • Improvement of Intestinal Absorption : Research has focused on enhancing the intestinal absorption of azetirelin. Various absorption enhancers have been studied, with findings indicating that enhancers like laurylmaltoside could improve azetirelin's large intestinal absorption without causing significant tissue damage (Sasaki et al., 1994).
  • Oral Formulation Development : The development of an oral formulation of azetirelin using n-lauryl-beta-maltopyranoside as an absorption enhancer showed promising results. This formulation significantly increased the bioavailability of azetirelin in dogs, highlighting the potential for improved peroral bioavailability (Sasaki et al., 1999).

Nasal Absorption

  • Nasal Absorption Kinetics : A study explored the nasal absorption characteristics of azetirelin and its enhancement by acylcarnitines. Results indicated that acylcarnitines with longer carbon chains significantly enhanced the nasal absorption of azetirelin, offering an alternative to oral administration (Kagatani et al., 2004).

properties

IUPAC Name

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-oxoazetidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c16-13(23)11-2-1-3-21(11)15(25)10(4-8-6-17-7-18-8)20-14(24)9-5-12(22)19-9/h6-7,9-11H,1-5H2,(H2,16,23)(H,17,18)(H,19,22)(H,20,24)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGUMUGCONUXFK-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CC(=O)N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241938
Record name Azetirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetirelin

CAS RN

95729-65-0
Record name Azetirelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095729650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZETIRELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70J5AWG54Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetirelin
Reactant of Route 2
Reactant of Route 2
Azetirelin
Reactant of Route 3
Reactant of Route 3
Azetirelin
Reactant of Route 4
Reactant of Route 4
Azetirelin
Reactant of Route 5
Azetirelin
Reactant of Route 6
Azetirelin

Citations

For This Compound
146
Citations
I Sasaki, T Tamura, T Shibakawa, T Fujita… - Pharmaceutical …, 1997 - Springer
… of azetirelin in rats. In vitro characteristics of bacterial metabolism of azetirelin were also … Plasma azetirelin levels after oral administration to antibiotic-pretreated rats was examined. …
Number of citations: 26 link.springer.com
I SASAKI, T FUJITA, M MURAKAMI… - Biological and …, 1994 - jstage.jst.go.jp
… azetirelin following oral administration to rats. In addition, the hepatic first-pass metabolism and the stability of azetirelin … We also investigated the intestinal transport of azetirelin by using …
Number of citations: 37 www.jstage.jst.go.jp
I SAKAI, H Tozaki, K MATASUMOTO, Y ITO… - Biological and …, 1999 - jstage.jst.go.jp
… of azetirelin by n-lauryl-β-D-maltopyranoside (LM) were studied in rats. Coadministration of LM with a small volume of azetirelin … absorption profiles of azetirelin between unligated and …
Number of citations: 31 www.jstage.jst.go.jp
S Kagatani, N Inaba, M Fukui, T Sonobe - Pharmaceutical research, 1998 - Springer
… profile of azetirelin using a rat model. First, the long-term stability of basic nasal azetirelin … Second, the potential nasal azetirelin absorption in these solutions was assessed. Finally, …
Number of citations: 12 link.springer.com
I SASAKI, K TANAKA, T FUJITA… - Biological and …, 1995 - jstage.jst.go.jp
… characteristics of azetirelin. In the present paper, the absorption characteristics of azetirelin from … We also examined the transport of azetirelin by in vitro everted sac experiments in order …
Number of citations: 23 www.jstage.jst.go.jp
I SAsAKI, H Tozak, K MAsuvoro, Y Iro, T Fura… - Ratio - researchgate.net
… of azetirelin by n-lauryl-f--maltopyranoside (LM) were studied in rats. Coadministration of LM with a small volume of azetirelin … absorption profiles of azetirelin between unligated and …
Number of citations: 0 www.researchgate.net
A Urayama, S Yamada, Y Deguchi… - Journal of pharmacy …, 2003 - Wiley Online Library
… by TRH, taltirelin, montirelin and azetirelin, and there was little … montirelin > taltirelin > TRH > azetirelin. The k0IAM values of … , taltirelin, montirelin and azetirelin may be predominantly …
Number of citations: 4 onlinelibrary.wiley.com
E Nakamura, S Higuchi, M Terai, T Yamaguchi - Oyo Yakuri, 1991
Number of citations: 4
I Sasaki, K Tanaka, T Fujita, M Murakami - Biol. Pharm. Bull, 1995
Number of citations: 6
I Sasaki, T Tamura - DRUG DELIVERY SYSTEM …, 1994 - NIHON DDS GAKKAI-JAPAN …
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.